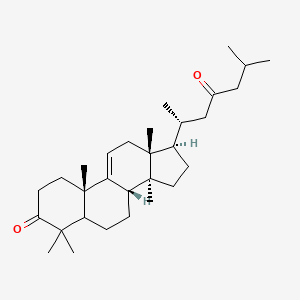

Lanost-9(11)-ene-3,23-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C30H48O2 |

|---|---|

Molecular Weight |

440.7 g/mol |

IUPAC Name |

(8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O2/c1-19(2)17-21(31)18-20(3)22-11-15-30(8)24-9-10-25-27(4,5)26(32)13-14-28(25,6)23(24)12-16-29(22,30)7/h12,19-20,22,24-25H,9-11,13-18H2,1-8H3/t20-,22-,24-,25?,28-,29-,30+/m1/s1 |

InChI Key |

JDHOJDMOCPMBHD-CERNSUIKSA-N |

Isomeric SMILES |

C[C@H](CC(=O)CC(C)C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(C)CC(=O)CC(C)C1CCC2(C1(CC=C3C2CCC4C3(CCC(=O)C4(C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of Lanost-9(11)-ene-3,23-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the lanostane-type triterpenoid, Lanost-9(11)-ene-3,23-dione. This document details the isolation of related compounds from its primary fungal origins, presents quantitative data, outlines experimental protocols for extraction and purification, and illustrates relevant biological signaling pathways.

Primary Natural Source: Ganoderma Species

Quantitative Data of Representative Lanostane Triterpenoids from Ganoderma lucidum

The following table summarizes the yields of various lanostane triterpenoids isolated from Ganoderma lucidum, providing a quantitative context for the potential abundance of compounds like this compound.

| Compound Name | Yield (mg/g of dry material) | Source Organism | Extraction Method |

| Ganoderic Acid A | 0.12 | Ganoderma lucidum | Ethanol Extraction |

| Ganoderic Acid B | 0.08 | Ganoderma lucidum | Ethanol Extraction |

| Ganoderic Acid H | 2.09 | Ganoderma lucidum | Optimized Ethanol Extraction |

| Total Triterpenoids | 9.58 | Ganoderma lucidum | Ultrasonic-Assisted Extraction |

| Total Triterpenoids | 3.8 | Ganoderma lucidum | Ultrasonic-Assisted Co-Extraction |

Experimental Protocols: Isolation and Purification of Lanostane Triterpenoids from Ganoderma

The following is a generalized experimental protocol for the extraction, isolation, and purification of lanostane triterpenoids from the fruiting bodies of Ganoderma species, based on established methodologies.

Extraction

-

Preparation of Fungal Material : The fruiting bodies of the Ganoderma species are dried at 50-60°C to remove moisture and then ground into a fine powder.

-

Solvent Extraction : The powdered fungal material is extracted with an organic solvent, typically 95-100% ethanol, at a specified solvent-to-material ratio (e.g., 27:1 mL/g).

-

Extraction Technique : Ultrasonic-assisted extraction (UAE) is often employed to enhance the extraction efficiency. The extraction is carried out for a specific duration (e.g., 55 minutes) and at a controlled temperature (e.g., 55-60°C).

-

Filtration and Concentration : The extract is filtered to remove solid particles, and the solvent is then removed under reduced pressure using a rotary evaporator to obtain a crude extract.

Isolation and Purification

-

Solvent Partitioning : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. The triterpenoid-rich fraction is typically found in the ethyl acetate layer.

-

Column Chromatography : The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate the compounds into different fractions.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The fractions containing the compounds of interest are further purified by preparative HPLC on a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield the pure lanostane triterpenoids.

-

Structural Elucidation : The structure of the isolated compounds is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Lanostane triterpenoids from Ganoderma species are known to possess a wide range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. The cytotoxicity of these compounds against various cancer cell lines is a significant area of research.

Cytotoxicity and Apoptosis Induction

Many lanostane triterpenoids exhibit cytotoxic activity against cancer cells by inducing apoptosis (programmed cell death). This process is often mediated through the modulation of key signaling pathways.

Anti-inflammatory Activity

Lanostane triterpenoids can also exert anti-inflammatory effects by inhibiting key inflammatory mediators. One of the primary mechanisms is the inhibition of the NF-κB signaling pathway, which plays a crucial role in the inflammatory response.

Lanost-9(11)-ene-3,23-dione CAS number and IUPAC name

A Technical Overview of Lanost-9(11)-ene-3,23-dione: Identification and Characterization

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development interested in the steroidal compound this compound. This document outlines the available chemical identification information for this molecule.

Chemical Identity

Precise identification of a chemical compound is fundamental for all research and development activities. This section provides the formal nomenclature and a key identifier for this compound.

| Identifier | Value |

| IUPAC Name | (8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

| CAS Number | Information not currently available in public databases. |

Current Status of Technical Data

A comprehensive search of scientific literature and chemical databases reveals a significant lack of published data for this compound. At present, there is no readily available information regarding its biological activity, experimental protocols for its synthesis or analysis, or its involvement in any signaling pathways.

The absence of a registered CAS (Chemical Abstracts Service) number further indicates that this compound is likely not commercially available and has not been the subject of significant academic or industrial research.

Logical Workflow for Future Investigation

For researchers interested in exploring the potential of this compound, a logical workflow for investigation would be as follows. This process outlines the foundational steps required to characterize a novel compound.

Caption: A logical workflow for the characterization and development of a novel chemical entity.

This guide will be updated as new information regarding this compound becomes available in the public domain. The scientific community is encouraged to publish findings on this and other novel compounds to advance the field of drug discovery and development.

Discovery and Isolation of Lanost-9(11)-ene-3,23-dione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanost-9(11)-ene-3,23-dione is a lanostane-type triterpenoid, a class of natural products that have garnered significant interest in the scientific community due to their diverse and potent biological activities. Triterpenoids derived from the fungus Ganoderma, often referred to as "Lingzhi" or "Reishi," are particularly notable for their potential as therapeutic agents, exhibiting a range of effects including cytotoxic, anti-inflammatory, and antioxidant properties.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of lanostane triterpenoids, with a focus on the methodologies applicable to this compound. While the initial discovery of this specific compound is not extensively documented in publicly available literature, this guide synthesizes established protocols for the isolation and characterization of structurally related compounds from Ganoderma species.

Introduction to Lanostane Triterpenoids from Ganoderma

The genus Ganoderma is a rich source of complex and highly oxygenated lanostane-type triterpenoids, which are major secondary metabolites of these fungi.[1][2] These compounds are characterized by a tetracyclic lanostane skeleton and exhibit a wide array of structural diversity, leading to a broad spectrum of biological activities.[1] Research into these compounds has revealed their potential in oncology, with many lanostane triterpenoids demonstrating cytotoxicity against various human cancer cell lines.[1][2][3] The general strategy for the discovery of novel lanostane triterpenoids involves the systematic phytochemical investigation of Ganoderma species, followed by bioactivity-guided fractionation and isolation.

Experimental Protocols

The isolation and purification of this compound and related lanostane triterpenoids from their natural source, typically the fruiting bodies of Ganoderma species, is a multi-step process requiring careful execution of various chromatographic techniques.

Extraction

The initial step involves the extraction of the raw fungal material to obtain a crude extract containing the desired compounds.

Protocol:

-

Preparation of Fungal Material: The dried and powdered fruiting bodies of the Ganoderma species are used as the starting material.

-

Solvent Extraction: The powdered material is extracted exhaustively with a suitable organic solvent. A common method is sequential extraction with solvents of increasing polarity, or a direct extraction with a moderately polar solvent like 95% ethanol or a chloroform:methanol mixture (1:1).[4]

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

Fractionation and Isolation

The crude extract, a complex mixture of various compounds, is subjected to a series of chromatographic separations to isolate the individual triterpenoids.

Protocol:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate, to separate compounds based on their polarity.[4][5]

-

Medium-Pressure Liquid Chromatography (MPLC): The ethyl acetate fraction is often subjected to MPLC on a normal-phase or reversed-phase column. A stepwise gradient elution is employed, for instance, with a methanol-water mixture, to yield several sub-fractions.[4]

-

Size-Exclusion Chromatography: Fractions containing compounds of similar polarity are further purified using size-exclusion chromatography, often on a Sephadex LH-20 column with methanol as the eluent.[4]

-

Preparative High-Performance Liquid Chromatography (prep-HPLC): The final purification of the isolated compounds is typically achieved by prep-HPLC on a C18 column using an isocratic or gradient elution with a mobile phase such as acetonitrile-water.[4]

Structural Elucidation

The determination of the chemical structure of the isolated compounds is accomplished through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for elucidating the detailed structure, including the connectivity of atoms and the stereochemistry of the molecule.

Quantitative Data

| Compound Name | Source Organism | Yield (mg) from starting material (kg) | Cytotoxicity (IC₅₀, µM) | Reference |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | Ganoderma luteomarginatum | Not Reported | HeLa: 1.29, A549: 1.50 | [1] |

| lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol | Ganoderma luteomarginatum | Not Reported | K562: 8.59 µg/mL | [2][3] |

| lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxy | Ganoderma luteomarginatum | Not Reported | K562: 24.13 µg/mL, BEL-7402: 21.07 µg/mL, SGC-7901: 27.81 µg/mL | [2][3] |

| 5α-lanosta-7,9(11),24-triene-3β-hydroxy-26-al | Ganoderma concinna | Not Reported | Induces apoptosis in HL-60 cells | [6] |

| 5α-lanosta-7,9(11),24-triene-15α-26-dihydroxy-3-one | Ganoderma concinna | Not Reported | Induces apoptosis in HL-60 cells | [6] |

Biological Activity and Signaling Pathways

Lanostane triterpenoids from Ganoderma are known to exert their cytotoxic effects through various mechanisms, often involving the induction of apoptosis in cancer cells.

Studies on various lanostane-type triterpenoids suggest that they can induce cell cycle arrest, for instance, by downregulating cyclin D1, which is crucial for the G1 phase progression.[2] Furthermore, some of these compounds have been shown to inhibit Protein Kinase C (PKC), an enzyme involved in various cellular signaling pathways, including cell proliferation and survival.[2] Inhibition of PKC can lead to cell cycle arrest in the G2 phase.[2] Ultimately, these cellular events converge on the induction of apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.

Conclusion

This compound belongs to a promising class of bioactive molecules with significant therapeutic potential. While the specific details of its discovery and isolation are not widely published, the established methodologies for the phytochemical investigation of Ganoderma species provide a robust framework for obtaining this and other related lanostane triterpenoids. The cytotoxic properties exhibited by numerous compounds in this family underscore the importance of continued research into their mechanisms of action and potential applications in drug development. Further investigation is warranted to fully elucidate the pharmacological profile of this compound and to explore its potential as a lead compound for novel anticancer therapies.

References

- 1. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New lanostanoids from the fungus Ganoderma concinna - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Lanost-9(11)-ene-3,23-dione: Physicochemical Properties and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanost-9(11)-ene-3,23-dione is a tetracyclic triterpenoid belonging to the lanostane family, a class of natural products known for a wide range of biological activities. This technical guide provides a summary of the known physical and chemical characteristics of this compound. Due to the limited availability of specific experimental data for this compound, this guide also incorporates representative information and experimental protocols from closely related lanostane triterpenoids to provide a broader context for researchers. The guide covers physicochemical data, general methodologies for synthesis and analysis, and an overview of the potential biological activities, including cytotoxicity and anti-inflammatory effects, which are of significant interest in drug discovery and development.

Physicochemical Characteristics

This compound is a complex organic molecule with the fundamental lanostane skeleton. While specific experimental data for this compound is scarce in publicly available literature, its basic properties have been identified.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₂ | [1] |

| Molecular Weight | 440.7 g/mol | [1] |

| IUPAC Name | (8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | N/A |

| CAS Number | Not available | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectral Data

Specific spectral data for this compound, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are not available in the searched scientific literature. Researchers studying this compound would need to perform these analyses upon synthesis or isolation.

Synthesis and Isolation

General Synthetic Strategies for Lanostane Triterpenoids

The synthesis of lanostane-type triterpenoids typically starts from the natural triterpenoid, lanosterol.[2] A variety of derivatives can be synthesized through chemical modifications.[2] The general workflow for the synthesis of lanostane derivatives can be conceptualized as follows:

Isolation from Natural Sources

Many lanostane triterpenoids are isolated from natural sources, particularly fungi of the Ganoderma genus.[3] The isolation process generally involves extraction with organic solvents, followed by various chromatographic techniques to separate and purify the individual compounds.

Biological Activity and Evaluation Protocols

While specific studies on the biological activity of this compound are not prevalent, the lanostane triterpenoid class is well-documented for its potential therapeutic properties, including cytotoxic and anti-inflammatory effects.

Cytotoxicity

Lanostane triterpenoids have shown cytotoxic activity against various cancer cell lines.[4] The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer agents.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

References

Lanost-9(11)-ene-3,23-dione and its Derivatives: A Technical Guide for Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Lanost-9(11)-ene-3,23-dione, a member of the lanostane-type triterpenoid family. While direct research on this specific molecule is limited, this document extrapolates from closely related and well-studied derivatives to provide insights into its synthesis, potential biological activities, and mechanisms of action. The information presented herein is intended to serve as a foundational resource to stimulate further investigation into the therapeutic potential of this compound class.

Introduction to Lanostane Triterpenoids

Lanostane-type triterpenoids are a class of natural products characterized by a tetracyclic scaffold derived from the cyclization of squalene.[1] These compounds are widely distributed in fungi, particularly of the Ganoderma genus, and have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities.[2] The core lanostane skeleton can be extensively modified by oxidation, glycosylation, and other functionalizations, leading to a vast array of derivatives with a broad spectrum of pharmacological effects, including antitumor, anti-inflammatory, antioxidant, and immunomodulatory properties.[2][3] this compound represents a specific scaffold within this family, featuring ketone groups at the C-3 and C-23 positions and a double bond between C-9 and C-11.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₈O₂ | [4] |

| Molecular Weight | 440.7 g/mol | [4] |

| IUPAC Name | (8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | [4] |

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely involve the protection of the C-3 hydroxyl group of lanosterol, followed by oxidation of the side chain to introduce the C-23 ketone, and finally, oxidation of the C-3 hydroxyl to a ketone. A critical step would be the selective oxidation of the side chain.

Caption: Proposed synthesis of this compound from lanosterol.

Experimental Protocols

General Protocol for Jones Oxidation of a Secondary Alcohol (e.g., C-3 position):

-

Dissolve the steroidal alcohol in acetone and cool the solution to 0-10°C in an ice bath.

-

Prepare the Jones reagent by dissolving chromium trioxide in concentrated sulfuric acid, then diluting with water.

-

Add the Jones reagent dropwise to the stirred alcohol solution, maintaining the temperature below 20°C.

-

The reaction is monitored by the persistence of the orange-brown color of Cr(VI).

-

Once the reaction is complete, quench the excess oxidant with isopropanol.

-

The mixture is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.[5][6]

General Protocol for Side-Chain Oxidation (Hypothetical for C-23):

The selective oxidation of the side chain at C-23 is a more complex transformation. It could potentially be achieved through microbial transformation or a multi-step chemical process involving the introduction of a double bond in the side chain followed by oxidative cleavage or hydration and subsequent oxidation.[7]

Spectroscopic Characterization (Predicted)

Based on the structure of this compound and data from related compounds, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The spectrum would be expected to show characteristic signals for the lanostane skeleton, including multiple methyl singlets, and signals corresponding to the protons adjacent to the ketone groups at C-3 and C-23. The olefinic proton at C-11 would likely appear as a multiplet.

-

¹³C NMR: The spectrum would feature two carbonyl signals at the lower field (around 200-220 ppm) corresponding to C-3 and C-23. The carbons of the C-9 to C-11 double bond would also be evident.

-

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent [M+H]⁺ or [M+Na]⁺ ion. Fragmentation patterns would likely involve cleavage of the side chain.[8][9]

Biological Activity and Therapeutic Potential

While there is no specific biological data for this compound, the lanostane triterpenoid class is rich in compounds with significant cytotoxic activity against various cancer cell lines.

Cytotoxicity of Related Lanostane Triterpenoids

Numerous studies have demonstrated the cytotoxic effects of lanostane triterpenoids isolated from Ganoderma species. The presence of ketone functionalities and the overall oxidation state of the molecule often play a crucial role in their activity.

Table 1: Cytotoxicity of Selected Lanostane Triterpenoids

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | 1.29 | [4] |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 | 1.50 | [4] |

| Lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol | K562 | 8.59 µg/mL | [10] |

| Lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxy | K562 | > 50 µg/mL | [10] |

| Ganoderic Acid Derivative 1 | p388 | 8-25 | [9] |

| Ganoderic Acid Derivative 16 | Hela | 8-25 | [9] |

Note: The activity of some compounds is reported in µg/mL. Conversion to µM requires the molecular weight of the specific compound.

Proposed Mechanism of Action: Cytotoxicity

The cytotoxic effects of many lanostane triterpenoids are attributed to their ability to induce apoptosis in cancer cells. This often involves the modulation of key signaling pathways that regulate cell survival and death. Based on studies of related compounds, a plausible mechanism of action for this compound could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Plausible apoptotic signaling pathway for cytotoxic lanostane triterpenoids.

Experimental Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[11][12]

Structure-Activity Relationships (SAR)

While specific SAR for this compound is not established, general trends can be observed from the broader class of lanostane triterpenoids:

-

Oxidation: The presence and position of oxygen-containing functional groups (hydroxyl, ketone, carboxyl) significantly influence biological activity. Highly oxygenated lanostanoids often exhibit potent cytotoxicity.[3]

-

Double Bonds: The position of double bonds in the tetracyclic ring system can affect the conformation of the molecule and its interaction with biological targets. The Δ⁷,⁹⁽¹¹⁾ system is a common feature in bioactive lanostanoids.[2]

-

Side Chain: Modifications to the side chain can dramatically alter the compound's properties, including its cytotoxicity and selectivity.

Future Directions

The therapeutic potential of this compound remains largely unexplored. Future research should focus on:

-

Total Synthesis: Development of a robust and efficient total synthesis of this compound to enable further biological evaluation.

-

Biological Screening: Comprehensive screening of the compound against a panel of cancer cell lines to determine its cytotoxic profile.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

Derivative Synthesis: Synthesis and evaluation of a library of derivatives to establish clear structure-activity relationships and optimize for potency and selectivity.

Conclusion

This compound represents an intriguing yet understudied member of the pharmacologically rich lanostane triterpenoid family. Based on the extensive research on related compounds, it is plausible that this molecule possesses significant biological activity, particularly in the realm of oncology. This technical guide provides a framework for initiating research into this promising compound, from its synthesis and characterization to the investigation of its therapeutic potential. Further dedicated studies are warranted to fully uncover the properties of this compound and its derivatives for drug discovery and development.

References

- 1. Cytotoxic and anti-oxidant activities of lanostane-type triterpenes isolated from Poria cocos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Jones Oxidation [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterisation of fungal lanostane-type triterpene acids by electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 10. mdpi.com [mdpi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Biological activity of lanostane triterpenoids.

An In-depth Technical Guide to the Biological Activity of Lanostane Triterpenoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanostane triterpenoids are a class of tetracyclic triterpenoids characterized by a lanosterol-type skeleton.[1] These natural products, primarily isolated from fungi of the Ganoderma genus, have garnered significant attention from the scientific community due to their structural diversity and broad spectrum of pharmacological activities.[2][3][4] Extensive research has demonstrated their potential as anti-inflammatory, anticancer, antimicrobial, and antiviral agents.[2][5][6][7] This technical guide provides a comprehensive overview of the biological activities of lanostane triterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to support further research and drug development efforts.

Anti-inflammatory Activity

Lanostane triterpenoids exhibit potent anti-inflammatory effects by modulating key inflammatory pathways. Their activity is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[8][9]

Quantitative Data: Anti-inflammatory Activity

The inhibitory activities of various lanostane triterpenoids against inflammatory markers are summarized below.

| Compound | Source | Assay | Target/Cell Line | IC50 Value (μM) | Reference |

| Officimalonic Acid I derivative (Compound 3) | Fomes officinalis | NO Production Inhibition | LPS-induced RAW 264.7 | 33.0 | [2] |

| Officimalonic Acid K derivative (Compound 5) | Fomes officinalis | NO Production Inhibition | LPS-induced RAW 264.7 | 25.4 | [2] |

| Lanosta-7,9(11),24-trien-3β,15α,22β-triacetoxy-26-oic acid | Ganoderma sinense | NO Production Inhibition | LPS-induced RAW 264.7 | 0.6 ± 0.1 | [8] |

| Poricoic acid GM | Wolfiporia cocos | NO Production Inhibition | LPS-induced RAW 264.7 | 9.73 | [9] |

| Ganoluciduone B | Ganoderma lucidum | NO Production Inhibition | LPS-induced RAW 264.7 | 45.5% inhibition at 12.5 µM | [10] |

| Lucidimol A (Compound 4) | Ganoderma lucidum | NO Production Inhibition | LPS-induced RAW 264.7 | 86.5% inhibition at 50 µM | [11] |

| Ganodermanontriol (Compound 7) | Ganoderma lucidum | NO Production Inhibition | LPS-induced RAW 264.7 | 88.2% inhibition at 50 µM | [11] |

Key Signaling Pathways

Lanostane triterpenoids often exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial regulators of inflammation.[9][12]

NF-κB Signaling Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). Some lanostane triterpenoids, like poricoic acid GM, can suppress the phosphorylation of IκBα, thereby preventing NF-κB activation.[9]

Caption: Inhibition of the NF-κB signaling pathway by lanostane triterpenoids.

Experimental Protocols

Nitric Oxide (NO) Production Inhibition Assay This assay is commonly used to screen for anti-inflammatory activity.[13]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of approximately 1.5 x 10⁴ cells/well and incubated for 24 hours.[13]

-

Treatment: The cells are then treated with various concentrations of the test lanostane triterpenoids in the presence of an inflammatory stimulus, typically lipopolysaccharide (LPS, 1.0 μg/mL). A positive control, such as dexamethasone, is used for comparison.[13]

-

Incubation: The plates are incubated for another 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. 50 μL of supernatant is mixed with 100 μL of Griess reagent.[13]

-

Analysis: The absorbance is measured at 540 nm. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. IC50 values are determined from the dose-response curve.

Caption: Workflow for a typical Nitric Oxide (NO) production inhibition assay.

Anticancer and Cytotoxic Activity

Lanostane triterpenoids have demonstrated significant cytotoxic effects against a variety of human cancer cell lines.[4][7] Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and autophagy, as well as cell cycle arrest.[14][15]

Quantitative Data: Cytotoxicity

The cytotoxic activity of selected lanostane triterpenoids against various cancer cell lines is presented below.

| Compound | Source | Cell Line | Activity | IC50 Value | Reference |

| Synthetic Lanostane Derivatives | Pinus luchuensis | A549 (Lung) | Cytotoxicity | ED50: 3.96 to 38.15 µM | [16] |

| Lanosta-7,9(11)-dien-3β-acetyloxy-24,25-diol (1) | Ganoderma luteomarginatum | K562 (Leukemia) | Cytotoxicity | 8.59 µg/mL | [7] |

| Lanosta-7,9(11)-dien-3-oxo-24,26-diol-25-methoxy (2) | Ganoderma luteomarginatum | K562, HepG2, MCF-7 | Cytotoxicity | 16.27, 19.95, 18.06 µg/mL | [7] |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | Ganoderma luteomarginatum | HeLa (Cervical) | Cytotoxicity | 1.29 µM | [4] |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | Ganoderma luteomarginatum | A549 (Lung) | Cytotoxicity | 1.50 µM | [4] |

Key Signaling Pathways

The anticancer effects of lanostane triterpenoids are frequently linked to the modulation of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[14][15][17]

PI3K/Akt/mTOR Signaling Pathway: This pathway is often hyperactivated in cancer. Activation of receptor tyrosine kinases (RTKs) by growth factors triggers PI3K, which in turn activates Akt. Akt then activates mTOR, a key protein kinase that promotes cell growth and proliferation while inhibiting apoptosis and autophagy. Lanostane triterpenoids can inhibit this pathway at various points, leading to decreased cell proliferation and the induction of apoptosis.[14][15]

Caption: Modulation of the PI3K/Akt/mTOR pathway by lanostane triterpenoids.

Experimental Protocols

MTT Assay for Cell Viability/Cytotoxicity The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[18][19]

-

Cell Seeding: Cancer cells (e.g., MGC-803, MCF-7) are seeded into 96-well plates at a specific density (e.g., 3 x 10⁴ cells/mL) and allowed to adhere overnight.[19]

-

Compound Treatment: The cells are treated with various concentrations of the lanostane triterpenoid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the purple formazan crystals formed by metabolically active cells.

-

Data Acquisition: The absorbance is read on a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

Antimicrobial Activity

Several lanostane triterpenoids have been shown to possess activity against pathogenic microorganisms, particularly Gram-positive bacteria.[20][21]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound(s) | Source | Microorganism | MIC Value | Reference |

| Compounds 1 and 2 | Ganoderma applanatum | Gram-positive bacteria | < 60 µg/mL | [20] |

| Ganodermanontriol (3) | Ganoderma tsugae | Gram-positive bacteria | < 30 µg/mL | [6][21] |

| Pholiol C | Pholiota populnea | Streptococcus agalactiae | 100 µM | [22] |

| Pholiol C | Pholiota populnea | Staphylococcus aureus (incl. MRSA) | 200 µM | [22] |

Experimental Protocols

Broth Microdilution Method for MIC Determination This is a standard method used to determine the MIC of an antimicrobial agent.[6]

-

Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The lanostane triterpenoid is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Other Biological Activities

-

Antiviral Activity: Lanostane triterpenoids have shown potential antiviral activities. For instance, ganodermadiol, lucidadiol, and applanoxidic acid G, isolated from Ganoderma pfeifferi, demonstrated activity against influenza virus type A and HSV type 1.[23][24]

-

Enzyme Inhibition: Certain synthetic lanostane-type triterpenoids have been found to be inhibitors of DNA topoisomerase II, an important target in cancer chemotherapy, with IC50 values ranging from 1.86 to 149.97 µM.[16]

-

Immunomodulatory Effects: Extracts of Poria cocos rich in lanostane triterpenoids have been shown to enhance innate immunity by activating natural killer (NK) cells and promoting the secretion of interferon-gamma (IFN-γ).[25]

Conclusion

Lanostane triterpenoids represent a promising class of natural products with a diverse range of biological activities relevant to human health. Their demonstrated anti-inflammatory, anticancer, and antimicrobial properties, coupled with their ability to modulate critical cellular signaling pathways, make them attractive candidates for drug discovery and development. The data and protocols presented in this guide serve as a foundational resource for researchers aiming to further explore the therapeutic potential of these fascinating molecules. Future research should focus on elucidating detailed structure-activity relationships, optimizing lead compounds, and conducting in vivo studies to validate their efficacy and safety.

References

- 1. Steroid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-viral triterpenes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lanostane triterpenoids from mycelia-associated Ganoderma sinense and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. bohrium.com [bohrium.com]

- 11. repository.kopri.re.kr [repository.kopri.re.kr]

- 12. mdpi.com [mdpi.com]

- 13. Lanostane Triterpenoids from the Fruiting Bodies of Fomes officinalis and Their Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of Tumor Apoptosis of Poriae cutis-Derived Lanostane Triterpenes by AKT/PI3K and MAPK Signaling Pathways In Vitro [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthetic lanostane-type triterpenoids as inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Novel Triterpenoid Alkaloids With Their Potential Cytotoxic Activity From the Roots of Siraitia grosvenorii [frontiersin.org]

- 20. Antimicrobial lanostane triterpenoids from the fruiting bodies of Ganoderma applanatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antibacterial lanostane triterpenoids from Ganoderma tsugae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Lanostane Triterpenes with Antimicrobial Activity : A Study of the Pholiol Series from the Hungarian Edible Mushroom Pholiota populnea - Repository of the Academy's Library [real.mtak.hu]

- 23. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

Methodological & Application

Synthesis of Lanost-9(11)-ene-3,23-dione: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the chemical synthesis of Lanost-9(11)-ene-3,23-dione, a significant lanostane-type triterpenoid. Included are detailed experimental protocols for a proposed synthetic pathway, a summary of quantitative data, and a visualization of the synthetic workflow.

Lanostane triterpenoids, a class of natural products, have garnered considerable interest in medicinal chemistry due to their diverse biological activities, including potential antitumor, antioxidant, and anti-inflammatory properties. Among these, this compound represents a synthetically challenging target due to its specific arrangement of functional groups: a ketone at the C-3 position, a double bond at the C-9(11) position, and a ketone on the side chain at the C-23 position. This guide outlines a plausible multi-step synthesis starting from the readily available lanosterol.

Proposed Synthetic Pathway

The synthesis of this compound from lanosterol can be envisioned through a three-stage process:

-

Oxidation of the 3-hydroxyl group: The initial step involves the conversion of the C-3 hydroxyl group of lanosterol to a ketone to yield lanost-8-en-3-one.

-

Isomerization of the double bond: The C-8 double bond is then isomerized to the more stable conjugated C-9(11) position to form lanost-9(11)-en-3-one.

-

Selective oxidation of the side chain: Finally, the side chain is selectively oxidized at the C-23 position to introduce the second ketone functionality, yielding the target molecule, this compound.

Figure 1. Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for similar transformations in steroid and triterpenoid chemistry. Optimization of these conditions for the specific substrate may be necessary to achieve optimal yields.

Step 1: Oxidation of Lanosterol to Lanost-8-en-3-one

This step can be effectively carried out using Jones oxidation.

Materials:

-

Lanosterol

-

Acetone (anhydrous)

-

Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

-

Isopropyl alcohol

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve lanosterol in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5 °C using an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The color of the solution will change from orange to green/brown, indicating the progress of the oxidation.

-

Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed.

-

Quench the reaction by adding isopropyl alcohol until the orange color disappears completely.

-

Remove the acetone under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it successively with water and saturated sodium bicarbonate solution until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure lanost-8-en-3-one.

Step 2: Isomerization of Lanost-8-en-3-one to Lanost-9(11)-en-3-one

Acid-catalyzed isomerization can be employed to shift the double bond.

Materials:

-

Lanost-8-en-3-one

-

Ethanol

-

Concentrated hydrochloric acid

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve lanost-8-en-3-one in ethanol in a round-bottom flask.

-

Add a catalytic amount of concentrated hydrochloric acid to the solution.

-

Reflux the reaction mixture and monitor the progress by TLC.

-

Once the isomerization is complete, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture by adding saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give the crude product.

-

Purify the product by recrystallization or column chromatography to obtain lanost-9(11)-en-3-one.

Step 3: Allylic Oxidation of Lanost-9(11)-en-3-one to this compound

Selective allylic oxidation at the C-23 position can be achieved using selenium dioxide.

Materials:

-

Lanost-9(11)-en-3-one

-

Dioxane

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (TBHP) (optional, for catalytic SeO₂)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve lanost-9(11)-en-3-one in dioxane in a round-bottom flask.

-

Add a stoichiometric or catalytic amount of selenium dioxide. If using a catalytic amount, add a co-oxidant like TBHP. The reaction with selenium dioxide can be regioselective.

-

Reflux the mixture and monitor the reaction by TLC. The allylic oxidation of alkenes is a known application of selenium dioxide.

-

After completion, cool the reaction mixture and filter to remove any precipitated selenium.

-

Dilute the filtrate with dichloromethane and wash with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These values are estimates based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Oxidation of Lanosterol | CrO₃, H₂SO₄ | Acetone | 0-5 | 1-3 | 85-95 |

| 2 | Isomerization | HCl (catalytic) | Ethanol | Reflux | 4-8 | 70-85 |

| 3 | Allylic Oxidation | SeO₂ | Dioxane | Reflux | 6-12 | 40-60 |

Biological Significance and Signaling Pathways

While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly available literature, many lanostane-type triterpenoids isolated from natural sources, such as Ganoderma fungi, have demonstrated significant biological potential. These compounds often exhibit cytotoxic effects against various cancer cell lines.

The introduction of a ketone at the C-23 position, as seen in the target molecule, is a structural feature found in some bioactive natural lanostanoids. The presence of α,β-unsaturated ketone systems in steroids and triterpenoids is often associated with their biological activity, potentially through Michael addition reactions with biological nucleophiles such as cysteine residues in proteins.

Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound. A hypothetical signaling pathway that could be investigated based on the activities of related compounds is presented below.

Figure 2. Hypothetical signaling pathway for this compound.

This proposed pathway suggests that this compound may exert its cytotoxic effects by binding to and inhibiting a key cellular target, leading to the induction of apoptosis and the inhibition of cell proliferation. The exact components of this pathway would need to be determined through dedicated biological studies.

Conclusion

The synthesis of this compound presents a multi-step challenge that can be addressed using established organic chemistry methodologies. The protocols outlined in this document provide a solid foundation for researchers to produce this compound for further biological evaluation. The exploration of its bioactivity and the elucidation of its mechanism of action could pave the way for the development of new therapeutic agents based on the lanostane scaffold.

Research on Lanost-9(11)-ene-3,23-dione in Cancer Cell Line Studies: Information Not Currently Available

Comprehensive searches for the compound Lanost-9(11)-ene-3,23-dione and its effects on cancer cell lines have not yielded specific studies or data. At present, there is no publicly available research detailing its application in cancer cell line studies, including quantitative data on its efficacy, experimental protocols for its use, or elucidated signaling pathways.

The scientific literature contains studies on a variety of other structurally distinct compounds that have been investigated for their anti-cancer properties. These include, but are not limited to, dihydropyridine-2(1H)-thiones, guaianolide sesquiterpene lactones, betulin glycoconjugates, and various heterocyclic compounds. These studies provide insights into different mechanisms of anti-cancer activity and methodologies for their investigation.

However, for this compound specifically, there is a lack of published research to form the basis of detailed Application Notes and Protocols as requested. Therefore, the creation of data tables, experimental methodologies, and signaling pathway diagrams is not possible at this time.

Researchers, scientists, and drug development professionals interested in the potential anti-cancer activities of novel compounds are encouraged to consult the existing literature on related chemical structures or to initiate novel research to investigate the properties of this compound. Future studies would be necessary to determine its cytotoxic effects, mechanism of action, and potential as a therapeutic agent.

Application Notes and Protocols for In Vitro Assays Using Lanostane Triterpenoids

Introduction

Lanostane triterpenoids are a class of natural products known for their diverse and potent biological activities.[1][2] These compounds, isolated from various fungi and plants, have demonstrated significant potential as anticancer and anti-inflammatory agents.[1][3][4][5] The proposed mechanisms of action often involve the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, which are critical in the regulation of cell proliferation, apoptosis, and inflammation.[6][7][8]

These application notes provide a framework for evaluating the in vitro bioactivity of lanostane triterpenoids, with a focus on anticancer and anti-inflammatory assays.

Data Presentation: In Vitro Bioactivity of Representative Lanostane Triterpenoids

The following tables summarize the cytotoxic and anti-inflammatory activities of various lanostane triterpenoids, providing a reference for expected potency.

Table 1: Cytotoxic Activity of Lanostane Triterpenoids against Human Cancer Cell Lines

| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Reference |

| Lanostane Triterpenoid 1 | K562 | MTT | 8.59 | [9][10] |

| Lanostane Triterpenoid 13 | K562 | MTT | 6.64 | [9][10] |

| Lanostane Triterpenoid 18 | K562 | MTT | 8.82 | [9][10] |

| Lanostane Triterpenoid 2 | BEL-7402 | MTT | Moderate Activity | [9][10] |

| Lanostane Triterpenoid 13 | BEL-7402 | MTT | Moderate Activity | [9][10] |

| Lanostane Triterpenoid 2 | SGC-7901 | MTT | Moderate Activity | [9][10] |

| Lanostane Triterpenoid 13 | SGC-7901 | MTT | Moderate Activity | [9][10] |

| Ganoderal A | SK-Hep-1 | MTT | 43.09 µM | [11] |

| Ganoderal A | HepG2 | MTT | 42.31 µM | [11] |

| Ganoderal A | Hela | MTT | 46.51 µM | [11] |

| Ganodermenonol | Hela | MTT | 44.70 µM | [11] |

| Ganodermenonol | Hela/VCR | MTT | 41.33 µM | [11] |

| 3-acetylpolycarpol | HeLa | MTT | 10.3 µM | [12] |

| Polycarpol | A549 | MTT | 26.2 µM | [12] |

Table 2: Anti-inflammatory Activity of Lanostane Triterpenoids

| Compound | Cell Line | Assay | IC50 | Reference |

| Officimalonic Acid I-O (Compound 3) | RAW 264.7 | NO Production Inhibition | Significant Activity | [3] |

| Officimalonic Acid I-O (Compound 5) | RAW 264.7 | NO Production Inhibition | Significant Activity | [3] |

| Poricoic Acid GM (Compound 39) | RAW 264.7 | NO Production Inhibition | 9.73 µM | [6] |

| Ganoderanes GL-2 | RAW 264.7 | NO Production Inhibition | Significant Activity | [4] |

| Ganoderanes GL-3 | RAW 264.7 | NO Production Inhibition | Significant Activity | [4] |

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of a compound on the proliferation and viability of cancer cells.

Materials:

-

Human cancer cell lines (e.g., K562, HeLa, A549)[12]

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well plates

-

Lanost-9(11)-ene-3,23-dione (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 16-18 hours.[12]

-

Prepare serial dilutions of the test compound in the culture medium.

-

Replace the existing medium with the medium containing different concentrations of the test compound and incubate for 72 hours.[12]

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cells

-

Complete culture medium

-

24-well plates

-

This compound (or other test compounds)

-

Lipopolysaccharide (LPS)

-

Griess reagent

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve of sodium nitrite is used to determine the concentration of NO.

-

Calculate the percentage of NO inhibition compared to the LPS-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound (or other test compounds)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound for the desired time (e.g., 24, 48, 72 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.[13]

-

Analyze the stained cells by flow cytometry within one hour.[13][14]

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Signaling Pathways and Visualizations

Lanostane triterpenoids have been shown to exert their effects by modulating various signaling pathways. Below are diagrams representing some of these key pathways and a typical experimental workflow.

Caption: A generalized experimental workflow for in vitro assays.

Caption: The NF-κB signaling pathway and its inhibition by lanostane triterpenoids.

Caption: The MAPK signaling pathway, a target for lanostane triterpenoids.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. In Silico Study of the Anti-MYC Potential of Lanostane-Type Triterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Lanostane triterpenoids with anti-proliferative and anti-inflammatory activities from medicinal mushroom Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Protective Effects of Lanostane Triterpenoids from Chaga Mushroom in Human Keratinocytes, HaCaT Cells, against Inflammatory and Oxidative Stresses [mdpi.com]

- 9. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity [mdpi.com]

- 11. tandfonline.com [tandfonline.com]

- 12. Lanostane Triterpenes, Flavanones and Acetogenins from the Roots of Uvaria siamensis and Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | USF Health [health.usf.edu]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Lanost-9(11)-ene-3,23-dione as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanost-9(11)-ene-3,23-dione is a member of the lanostane-type triterpenoid family of natural products. Triterpenoids are a large and structurally diverse class of organic compounds synthesized in plants, fungi, and animals. Within this class, lanostane triterpenoids have garnered significant scientific interest due to their wide range of biological activities, including potential anticancer, anti-inflammatory, and antioxidant effects. This document provides an overview of the potential therapeutic applications of this compound, along with detailed protocols for its investigation. While specific data for this compound is limited, the information presented herein is based on the established activities of structurally related lanostane triterpenoids and provides a framework for its systematic evaluation.

Potential Therapeutic Applications

Based on the known biological activities of related lanostane triterpenoids, this compound is a promising candidate for investigation in the following therapeutic areas:

-

Oncology: Many lanostane triterpenoids have demonstrated cytotoxic effects against a variety of cancer cell lines.[1][2][3][4] These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation and metastasis through the modulation of key signaling pathways.[1][2][5][6]

-

Inflammation: Lanostane derivatives have been shown to possess anti-inflammatory properties.[7][8] They can potentially modulate inflammatory pathways, such as the NF-κB signaling cascade, which is a key regulator of the inflammatory response.

-

Oxidative Stress-Related Diseases: The antioxidant properties of some triterpenoids suggest that this compound could be investigated for its potential to mitigate cellular damage caused by reactive oxygen species (ROS).[7]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound based on reported values for other cytotoxic lanostane triterpenoids. These tables are intended to provide a reference for expected outcomes in experimental evaluations.

Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MB-157 | Breast Cancer | 15[1] |

| MKN-45 | Gastric Cancer | 20 |

| K562 | Leukemia | 8.7 |

| HepG2 | Liver Cancer | Not Available |

| A549 | Lung Cancer | Not Available |

IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Effect of this compound on Protein Expression in a Hypothetical Cancer Cell Line

| Target Protein | Pathway | Expected Change in Expression |

| Bax | Apoptosis | Upregulation[1] |

| Bcl-2 | Apoptosis | Downregulation[1] |

| p-Akt | PI3K/Akt | Downregulation[5] |

| p-mTOR | PI3K/Akt | Downregulation[5] |

| NF-κB (nuclear) | Inflammation | Downregulation |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the therapeutic potential of this compound.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

This compound

-

Human cancer cell lines (e.g., MB-157, MKN-45)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[10][11][12]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value can be determined by plotting a dose-response curve.

Protocol 2: Analysis of Apoptosis Induction by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

-

This compound

-

Human cancer cell line

-

Complete cell culture medium

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol is for investigating the effect of this compound on the expression of proteins involved in apoptosis and cell survival pathways.

Materials:

-

This compound

-

Human cancer cell line

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bax, Bcl-2, p-Akt, Akt, p-mTOR, mTOR, NF-κB p65)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer. Determine the protein concentration using the BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. After washing, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

Protocol 4: NF-κB Activation Assay

This protocol is designed to assess the effect of this compound on the activation of the NF-κB pathway, a key regulator of inflammation.

Materials:

-

This compound

-

Macrophage cell line (e.g., RAW 264.7)

-

Lipopolysaccharide (LPS)

-

Nuclear and Cytoplasmic Extraction Kit

-

NF-κB p65 Transcription Factor Assay Kit (ELISA-based or Western blot-based)

Procedure:

-

Cell Treatment: Pre-treat RAW 264.7 cells with different concentrations of this compound for 1 hour, followed by stimulation with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

-

Nuclear and Cytoplasmic Fractionation: Isolate the nuclear and cytoplasmic fractions of the cell lysates using a commercial kit according to the manufacturer's instructions.[14]

-

NF-κB p65 Quantification:

-

ELISA-based Assay: Use a transcription factor assay kit to quantify the amount of activated NF-κB p65 in the nuclear extracts that binds to a specific oligonucleotide consensus sequence immobilized on a plate.[15][16]

-

Western Blot-based Assay: Perform Western blot analysis on both nuclear and cytoplasmic fractions to determine the levels of NF-κB p65. An increase in nuclear p65 and a corresponding decrease in cytoplasmic p65 indicates activation and translocation.

-

Visualizations

The following diagrams illustrate the potential mechanisms of action of this compound based on the known activities of related compounds.

Caption: Experimental workflow for evaluating the therapeutic potential of this compound.

References

- 1. Lanostane inhibits the proliferation and bone metastasis of human breast cancer cells via inhibition of Rho-associated kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Lanostane Triterpenoids and Ergostane Steroids from Ganoderma luteomarginatum and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ganoderic acid, lanostanoid triterpene: a key player in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Buy Lanosta-9(11),24-diene-3,23-dione [smolecule.com]

- 8. Protective Effects of Lanostane Triterpenoids from Chaga Mushroom in Human Keratinocytes, HaCaT Cells, against Inflammatory and Oxidative Stresses [mdpi.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. atcc.org [atcc.org]

- 13. texaschildrens.org [texaschildrens.org]

- 14. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. abcam.com [abcam.com]

Application Notes and Protocols for Lanost-9(11)-ene-3,23-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lanost-9(11)-ene-3,23-dione is a lanostane-type triterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1] This document provides detailed experimental protocols for investigating the potential therapeutic properties of this compound, focusing on its cytotoxic and anti-inflammatory activities. Furthermore, it outlines key signaling pathways that are likely modulated by this compound and presents this information in a clear and accessible format to facilitate further research and drug development.

Compound Profile: this compound

| Property | Data | Reference |

| IUPAC Name | (8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-4-oxoheptan-2-yl]-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | [2] |

| Molecular Formula | C₃₀H₄₈O₂ | [2] |

| Molecular Weight | 440.7 g/mol | [2] |

| Chemical Structure | (Structure based on IUPAC name) | N/A |

| Physical Appearance | White to off-white solid | [3] |

| Solubility | Soluble in ethanol (50 mg/mL with sonication), DMSO, and other organic solvents. Insoluble in water. | [3] |

Note: Some physical properties are predicted or based on similar compounds due to limited specific data for this compound.

Potential Biological Activities and Signaling Pathways

Lanostane triterpenoids have been shown to exert their biological effects through the modulation of several key signaling pathways. Based on existing literature for related compounds, this compound is hypothesized to impact the following pathways.[4][5][6]

Anti-inflammatory Activity via NF-κB Signaling Inhibition

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[7] Many triterpenoids exhibit anti-inflammatory effects by inhibiting this pathway.[8]

Caption: Proposed inhibition of the NF-κB signaling pathway.

Cytotoxic Activity via PI3K/Akt Signaling Inhibition

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer.[9][10] Inhibition of this pathway can lead to apoptosis (programmed cell death) in cancer cells.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Antioxidant Response via Nrf2 Signaling Activation

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response.[11] Activation of Nrf2 leads to the expression of antioxidant enzymes that protect cells from oxidative damage.[12]

Caption: Proposed activation of the Nrf2 antioxidant pathway.

Experimental Protocols

The following protocols are generalized for lanostane-type triterpenoids and should be optimized for this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the ability of this compound to inhibit cancer cell proliferation.[13][14]

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO₂.[14]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated cells for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Example Data Table (Hypothetical):

| Cell Line | IC₅₀ (µM) of this compound |

| MCF-7 (Breast Cancer) | 15.8 |

| A549 (Lung Cancer) | 22.5 |

| PC-3 (Prostate Cancer) | 18.2 |

| HCT116 (Colon Cancer) | 25.1 |

In Vitro Anti-inflammatory Assay (Nitric Oxide, TNF-α, and IL-6 Measurement)

This protocol evaluates the anti-inflammatory properties of this compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[15][16][17][18]

Workflow:

Caption: Workflow for in vitro anti-inflammatory assays.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

-

LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant for analysis.

-

Nitric Oxide (NO) Measurement (Griess Assay):

-